molecular formula C15H19NO B12874635 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine

Cat. No.: B12874635
M. Wt: 229.32 g/mol
InChI Key: IYIVFKMIJXWAOW-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the benzofuran moiety, which is a fused benzene and furan ring, adds to the complexity and potential biological activity of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, a suitable precursor like 4-piperidone can be reacted with the benzofuran derivative under basic conditions to form the desired compound.

    Methylation: The final step involves the methylation of the piperidine nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The benzofuran moiety may contribute to its binding affinity and specificity, while the piperidine ring may enhance its solubility and bioavailability.

Comparison with Similar Compounds

    1-Methyl-4-(benzofuran-2-yl)piperidine: Lacks the methyl group on the benzofuran ring.

    4-(6-Methylbenzofuran-2-yl)piperidine: Lacks the methyl group on the piperidine nitrogen.

    1-Methyl-4-(benzofuran-2-yl)piperidine: Similar structure but without the methyl group on the benzofuran ring.

Uniqueness: 1-Methyl-4-(6-methylbenzofuran-2-yl)piperidine is unique due to the presence of both the methyl group on the benzofuran ring and the piperidine nitrogen. This dual substitution may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-methyl-4-(6-methyl-1-benzofuran-2-yl)piperidine

InChI

InChI=1S/C15H19NO/c1-11-3-4-13-10-15(17-14(13)9-11)12-5-7-16(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3

InChI Key

IYIVFKMIJXWAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C3CCN(CC3)C

Origin of Product

United States

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